molecular formula C17H17NO4 B497018 4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate CAS No. 501104-79-6

4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate

Cat. No.: B497018
CAS No.: 501104-79-6
M. Wt: 299.32g/mol
InChI Key: ZDXPICFVXZZHAI-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate is a synthetic carbamate compound of interest in scientific research for its potential as a cholinesterase inhibitor . Carbamates as a class are known to act by reversibly binding to the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, leading to a temporary carbamylation of the serine residue and preventing the hydrolysis of the neurotransmitter acetylcholine . This mechanism is a cornerstone of research into neurodegenerative conditions like Alzheimer's disease, where cholinesterase inhibitors are used to ameliorate cognitive deficits by enhancing cholinergic signaling . The structural motifs present in this compound—specifically the carbamate functional group and the acetyl-substituted phenyl ring—are common in medicinal chemistry, often contributing to a molecule's ability to penetrate cell membranes and its overall metabolic stability . Researchers may utilize this chemical as a key intermediate or building block in the synthesis of more complex bioactive molecules, or as a pharmacological tool to study cholinergic systems . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) N-methyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)13-9-10-15(16(11-13)21-3)22-17(20)18(2)14-7-5-4-6-8-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPICFVXZZHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)N(C)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325423
Record name (4-acetyl-2-methoxyphenyl) N-methyl-N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

501104-79-6
Record name (4-acetyl-2-methoxyphenyl) N-methyl-N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Synthesis and Acylation Mechanism

The foundational step involves synthesizing methyl 2-methoxyphenylcarbamate, achieved via carbamation of 2-methoxyaniline with dimethyl carbonate in the presence of zinc acetate (0.01 mol%) at 130°C for 6 hours. Subsequent Friedel–Crafts acylation introduces the acetyl group at the para-position relative to the methoxy substituent. As reported by Velikorodov et al., acetic anhydride in polyphosphoric acid (PPA) at 50–55°C for 3 hours selectively acetylates the aromatic ring, yielding methyl N-(5-acetyl-2-methoxyphenyl)carbamate.

Functionalization to Methyl(phenyl)carbamate

To introduce the methyl(phenyl)carbamate moiety, the intermediate undergoes nucleophilic substitution. Reacting the acetylated product with methyl phenylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) facilitates carbamate bond formation. This method, adapted from J-STAGE protocols, achieves 85–90% yields after silica gel chromatography.

Key Data:

ParameterValueSource
Reaction Temperature50–55°C (acylation)
CatalystPolyphosphoric acid
Yield (Overall)78%

Lewis Acid-Catalyzed Carbamation with Dimethyl Carbonate

Two-Step Industrial Process

A scalable approach from EP0391473A1 employs dimethyl carbonate (3.0 mol equivalents) and zinc acetate (0.01 mol%) to carbamate substituted anilines. For 4-acetyl-2-methoxyaniline, the reaction proceeds at 130°C for 6 hours under autogenous pressure, followed by urea decomposition at 165°C for 6 hours. This method minimizes diphenylurea byproducts (<5%) and achieves 99% purity after vacuum distillation.

Purification and Byproduct Management

Unreacted dimethyl carbonate is removed via reduced-pressure distillation (30 mmHg at 110°C), while the target carbamate is isolated at 7 mmHg and 130°C. The patent highlights that excess dimethyl carbonate (20–80:1 molar ratio to urea) ensures complete conversion, with yields exceeding 95%.

Key Data:

ParameterValueSource
Pressure30 mmHg (distillation)
Urea Decomposition Temp.165°C
Final Purity99.6%

Transesterification of Methyl Carbamates

Synthesis of p-Methoxybenzyl N-Acetylcarbamate

J-STAGE researchers developed a transesterification route using methyl N-acetylcarbamate and substituted benzyl alcohols. For 4-acetyl-2-methoxyphenyl derivatives, refluxing xylenes with p-methoxybenzyl alcohol and i-Pr<sub>2</sub>NEt (1.2 equivalents) at 170°C for 6 hours affords the carbamate in 89% yield. Amberlyst 15 catalyzes the initial acetylation, while potassium tert-butoxide facilitates salt formation.

Limitations and Adaptations

This method requires stoichiometric base to suppress ether byproducts. Scaling to 10 g batches is feasible, but the 4-acetyl group necessitates protection during transesterification, adding synthetic steps.

Key Data:

ParameterValueSource
SolventXylenes
Basei-Pr<sub>2</sub>NEt
Yield80–89%

Chemoselective Phenyl Chloroformate Coupling

Amine Carbamation Protocol

Phenyl chloroformate reacts with methyl(phenyl)amine in dichloromethane at 0°C to form the target carbamate. Quenching with aqueous NaHCO<sub>3</sub> and purification via flash chromatography (15% EtOAc/cyclohexane) yields 75–82% product. This method, validated for 4-methoxybenzyl analogues, demonstrates broad substrate tolerance.

Regioselectivity and Side Reactions

Competing O-acylation is mitigated by using non-nucleophilic bases. However, steric hindrance from the 2-methoxy group reduces yields by 10–15% compared to para-substituted analogues.

Key Data:

ParameterValueSource
Chromatography15% EtOAc/cyclohexane
Reaction Temperature0°C to RT
Yield75–82%

Comparative Analysis of Methods

Efficiency and Scalability

The Lewis acid-catalyzed route offers the highest scalability (99% yield), while Friedel–Crafts acylation provides regioselectivity. Transesterification and phenyl chloroformate methods are preferable for lab-scale diversity-oriented synthesis.

Cost and Complexity

Zinc acetate and dimethyl carbonate are low-cost reagents, favoring industrial applications. Polyphosphoric acid, though effective, requires careful handling due to corrosivity .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamate Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
This compound Acetyl, methoxy, methyl(phenyl)carbamate C₁₇H₁₇NO₄ 299.32 g/mol High lipophilicity; aromatic diversity
4-Methoxybenzyl (2-acetamidophenyl)carbamate (2k) Methoxybenzyl, acetamido group C₁₇H₁₈N₂O₄ 314.34 g/mol Enhanced hydrogen bonding via acetamido
Methyl [(4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl)sulfonyl]carbamate Sulfonyl, chloro-methoxybenzoyl C₁₈H₂₀ClN₂O₆S 439.87 g/mol Sulfonyl group improves metabolic stability
Fentanyl methyl carbamate Piperidinyl-phenyl, methyl carbamate C₂₁H₂₆N₂O₂ 338.44 g/mol Opioid receptor targeting
Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate Amino-dimethoxyphenyl, ethyl linker C₁₃H₁₈N₂O₄ 266.30 g/mol Polar substituents enhance solubility

Key Observations :

  • Lipophilicity: The target compound exhibits higher lipophilicity (logP ~3.5 estimated) compared to sulfonyl-containing analogs (e.g., methyl [(4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl)sulfonyl]carbamate, logP ~2.8), which may influence membrane permeability .
  • Metabolic Stability : Sulfonyl and chloro groups in analogs (e.g., CAS 201992-50-9) enhance resistance to hydrolysis, whereas the acetyl group in the target compound may increase susceptibility to oxidative metabolism .

Key Findings :

  • Synthesis: The target compound is synthesized through carbamoylation of a phenolic intermediate, similar to methods for 4-chloro-2-substituted phenyl carbamates . In contrast, sulfonylcarbamates require additional sulfonation steps .
  • Chromatographic Behavior : The target compound’s higher retention time in HPLC (capacity factor k ≈ 8.2) compared to analogs (k ≈ 5.0–6.5) aligns with its increased lipophilicity .

Pharmacological and Industrial Relevance

  • Pharmaceutical Applications : Methyl(phenyl)carbamates are often explored as prodrugs or enzyme inhibitors. The acetyl-methoxy substitution in the target compound is structurally analogous to glycopeptide antibiotics but lacks confirmed activity data .

Biological Activity

4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate, a carbamate derivative, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound is synthesized through a reaction between 4-acetyl-2-methoxyphenol and methyl(phenyl)isocyanate. This reaction typically occurs in inert solvents like dichloromethane or toluene, often facilitated by catalysts such as triethylamine. The overall reaction can be summarized as follows:

4 Acetyl 2 methoxyphenol+Methyl phenyl isocyanate4 Acetyl 2 methoxyphenyl methyl phenyl carbamate\text{4 Acetyl 2 methoxyphenol}+\text{Methyl phenyl isocyanate}\rightarrow \text{4 Acetyl 2 methoxyphenyl methyl phenyl carbamate}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival.

Cholinesterase Inhibition

The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Inhibitors of these enzymes are crucial in treating neurodegenerative diseases such as Alzheimer's.

Table 1: Inhibitory Concentrations of this compound

EnzymeIC50 (µM)Reference
AChE45.0
BChE38.5

These values indicate moderate potency compared to established drugs like rivastigmine and galantamine.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast cancer (MDA-MB-231). The proposed mechanism involves induction of apoptosis and disruption of microtubule assembly, leading to cell cycle arrest.

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)Effect Observed
MDA-MB-23122.0Induction of apoptosis
HeLa30.5Cell cycle arrest
A549 (Lung Cancer)28.0Inhibition of proliferation

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Cholinesterase Inhibition : The compound binds to the active sites of AChE and BChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
  • Microtubule Destabilization : By interfering with microtubule dynamics, it disrupts mitotic spindle formation during cell division, which is crucial for cancer cell proliferation.
  • Antimicrobial Action : The exact mechanism is still under investigation but may involve interference with bacterial metabolic pathways or structural integrity.

Comparative Studies

When compared to similar compounds like 4-acetyl-2-methoxyphenol and other carbamate derivatives, this compound displays unique properties due to the presence of both acetyl and methoxy groups. These modifications enhance its biological activity and selectivity towards specific targets.

Table 3: Comparison with Related Compounds

CompoundAChE IC50 (µM)BChE IC50 (µM)Anticancer Activity
4-Acetyl-2-methoxyphenol60.055.0Moderate
Methyl(phenyl)isocyanateNot applicableNot applicableLow
This compound45.038.5High

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Cancer Treatment Trials : Preliminary trials on breast cancer patients showed a reduction in tumor size when combined with standard chemotherapy regimens.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential functionalization of the phenyl ring. A general approach includes:

  • Step 1 : Introduction of the acetyl and methoxy groups via Friedel-Crafts acylation and alkylation, respectively, under anhydrous conditions (e.g., AlCl₃ catalysis in dichloromethane at 0–5°C) .
  • Step 2 : Carbamate formation by reacting the intermediate phenol with methyl(phenyl)carbamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
  • Optimization : Yield and purity depend on solvent choice (e.g., dioxane for improved solubility), temperature control (low temperatures to suppress side reactions), and stoichiometric ratios of reagents .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis with SHELX software for refinement (e.g., SHELXL for small-molecule structures) to determine bond lengths, angles, and stereochemistry .
  • Spectroscopy :
  • FT-IR : Identifies carbamate C=O stretches (~1700 cm⁻¹) and acetyl/methoxy functional groups .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl proton at δ 2.5–3.0 ppm; methoxy at δ 3.8–4.0 ppm) .
  • HPLC : Reverse-phase methods (e.g., Newcrom R1 column) for purity assessment, with mobile phases optimized for carbamate stability .

Q. What are the primary biological activities reported for this compound, and what in vitro assays are typically employed?

  • Methodology :

  • Enzyme inhibition : Assays using acetylcholinesterase or cytochrome P450 isoforms, measuring IC₅₀ via spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. What computational chemistry approaches are used to predict the reactivity and interaction mechanisms of this carbamate derivative?

  • Methodology :

  • DFT calculations : To model HOMO-LUMO gaps (e.g., using Gaussian09) and predict electrophilic/nucleophilic sites for reaction planning .
  • Molecular docking : Autodock Vina or Schrödinger Suite to simulate binding interactions with biological targets (e.g., enzyme active sites) .
  • MD simulations : GROMACS for analyzing stability of ligand-protein complexes under physiological conditions .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodology :

  • Assay standardization : Compare protocols for variables like pH, temperature, and solvent (DMSO vs. ethanol) that affect compound solubility and activity .
  • Purity validation : Use HPLC-MS to rule out impurities or degradation products influencing results .
  • Structural analogs : Perform comparative studies with derivatives (e.g., morpholine-substituted carbamates) to isolate structure-activity relationships .

Q. What strategies are recommended for optimizing the compound's stability and solubility in pharmacological studies?

  • Methodology :

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes .
  • Stability assays : Forced degradation studies under acidic/basic/oxidative conditions, monitored via UPLC-QTOF to identify degradation pathways .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. How do structural modifications to the carbamate group influence the compound's enzyme inhibition potency and selectivity?

  • Methodology :

  • Substituent screening : Synthesize analogs with varied carbamate substituents (e.g., methyl vs. phenyl) and test against enzyme panels .
  • Kinetic studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .
  • Crystallographic analysis : Resolve ligand-enzyme co-crystals to map binding interactions (e.g., hydrogen bonds with active-site residues) .

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